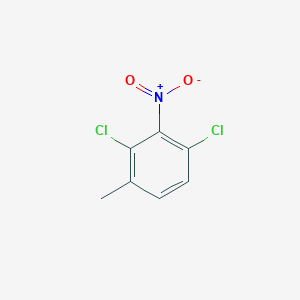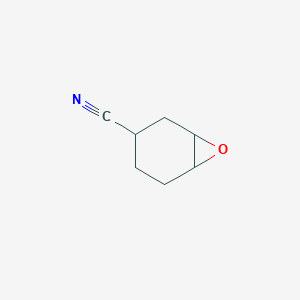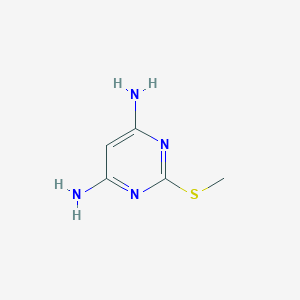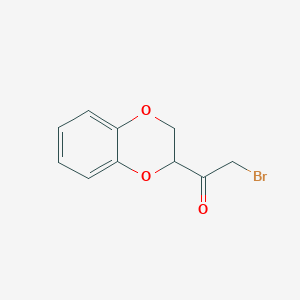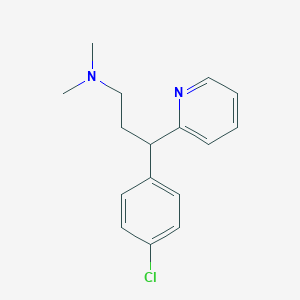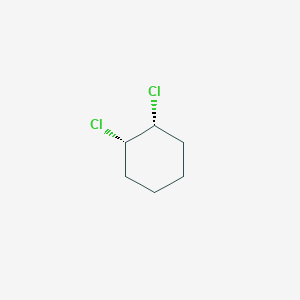
cis-1,2-Dichlorcyclohexan
Übersicht
Beschreibung
cis-1,2-Dichlorocyclohexane: is an organic compound with the molecular formula C₆H₁₀Cl₂ . It is a stereoisomer of 1,2-dichlorocyclohexane, where the two chlorine atoms are positioned on the same side of the cyclohexane ring, resulting in a cis configuration. This compound is of interest in organic chemistry due to its unique stereochemistry and its applications in various chemical reactions and industrial processes.
Wissenschaftliche Forschungsanwendungen
cis-1,2-Dichlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in stereochemical studies.
Biology: It can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential use in pharmaceuticals and its effects on human health.
Industry: Used in the production of other chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
Target of Action
This compound is a type of disubstituted cyclohexane , and its interactions with biological targets are likely to be complex and multifaceted.
Mode of Action
cis-1,2-Dichlorocyclohexane is a stereoisomer of dichlorocyclohexane . It exists as a 50:50 mixture of enantiomeric conformations, which interconvert so rapidly they cannot be resolved . This rapid interconversion could potentially influence its interaction with biological targets.
Pharmacokinetics
Its molecular weight of 153050 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Given its chemical structure , it may interact with various cellular components, potentially influencing cellular functions
Action Environment
The action, efficacy, and stability of cis-1,2-Dichlorocyclohexane can be influenced by various environmental factors. For instance, its chiral conformations can rapidly interconvert , which could be influenced by factors such as temperature and pH
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Cyclohexene Oxide: One common method for preparing cis-1,2-dichlorocyclohexane involves the reaction of cyclohexene oxide with dichlorotriphenylphosphorane in anhydrous benzene.
From trans-Cyclohexene Chlorohydrin: Another method involves the reaction of trans-cyclohexene chlorohydrin with hydrochloric acid or thionyl chloride and pyridine.
Industrial Production Methods: Industrial production methods for cis-1,2-dichlorocyclohexane typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: cis-1,2-Dichlorocyclohexane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of cis-1,2-dichlorocyclohexane can lead to the formation of various oxidized products depending on the conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.
Reduction: Cyclohexane derivatives.
Oxidation: Various oxidized cyclohexane derivatives.
Vergleich Mit ähnlichen Verbindungen
trans-1,2-Dichlorocyclohexane: The trans isomer has the chlorine atoms on opposite sides of the cyclohexane ring, resulting in different stereochemical properties and reactivity.
1,3-Dichlorocyclohexane: This compound has chlorine atoms on the 1 and 3 positions of the cyclohexane ring, leading to different chemical behavior.
1,4-Dichlorocyclohexane: Chlorine atoms are on the 1 and 4 positions, which also affects its reactivity and applications.
Uniqueness: The cis configuration of cis-1,2-dichlorocyclohexane makes it unique in terms of its stereochemistry and the specific types of reactions it can undergo. This configuration can lead to different reaction pathways and products compared to its trans isomer and other dichlorocyclohexane derivatives .
Eigenschaften
IUPAC Name |
(1S,2R)-1,2-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030452 | |
| Record name | cis-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10498-35-8 | |
| Record name | cis-1,2-Dichlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010498358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain cis-1,2-dichlorocyclohexane?
A1: Two main methods for synthesizing cis-1,2-dichlorocyclohexane are reported in the literature:
- From cyclohexene: Treating cyclohexene with antimony pentachloride (SbCl5) in carbon tetrachloride (CCl4) selectively yields cis-1,2-dichlorocyclohexane as the major product. [] This method highlights the ability to control the stereochemistry of the reaction, favoring the cis isomer.
Q2: What is the significance of the cis configuration in cis-1,2-dichlorocyclohexane?
A2: The cis configuration of the two chlorine atoms in cis-1,2-dichlorocyclohexane is significant for several reasons:
- Stereoselectivity: The synthesis methods described demonstrate the ability to selectively obtain the cis isomer, which might be crucial for specific applications requiring a particular spatial arrangement of the chlorine atoms. []
- Structure-activity relationship: The spatial orientation of the chlorine atoms can influence the compound's physical and chemical properties, potentially impacting its reactivity and interactions with other molecules. []
- Spectroscopic properties: The cis configuration influences the compound's spectroscopic properties. [] Although the provided abstract doesn't delve into specific details, it suggests that the molecular structure of cis-1,2-dichlorocyclohexane has been studied and characterized.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




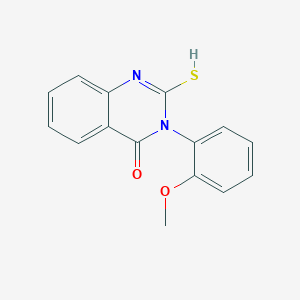

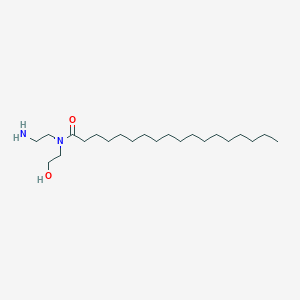
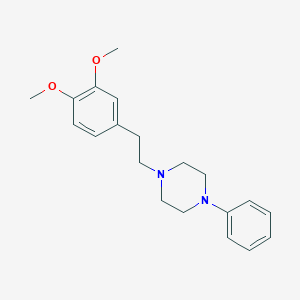
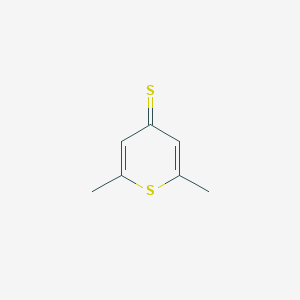
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
